molecular formula C14H14O3 B167952 Benzenemethanol, 2,2'-oxybis- CAS No. 10038-40-1

Benzenemethanol, 2,2'-oxybis-

Cat. No. B167952
CAS RN: 10038-40-1
M. Wt: 230.26 g/mol
InChI Key: VRVKKKKXKVCPEW-UHFFFAOYSA-N
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Description

Benzenemethanol, 2,2’-oxybis- is a crucial compound used in the biomedical industry. It displays drug development potential in treating various diseases, including cancer, cardiovascular disorders, and respiratory ailments .


Molecular Structure Analysis

The molecular formula of Benzenemethanol, 2,2’-oxybis- is C14H14O3 . The molecule contains a total of 32 bonds, including 18 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 2 hydroxyl groups, 2 primary alcohols, and 1 aromatic ether .


Physical And Chemical Properties Analysis

Benzenemethanol, 2,2’-oxybis- has a molecular weight of 230.26 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . It has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are 230.094294304 g/mol . Its topological polar surface area is 49.7 Ų . It has 17 heavy atoms .

Scientific Research Applications

1. Fluorescence Chemosensors

  • Application : A new flexible fluorescent compound derived from 1,5-bis (2-aminophenoxy)-3-oxapentane has been synthesized by classical Schiff-base reaction between it and 2,2´-bithiophene carbaldehyde . This compound has potential applications as emissive sensing materials .
  • Method : The synthesis was reproduced by a green methodology using an ultrasonication reaction in a classical sonication bath .
  • Results : The structure of the new compound was confirmed by elemental analysis, IR, 1 H-NMR, MALDI-TOF-MS and EI-MS-spectra, UV-vis and fluorescence emission spectroscopy .

2. Antioxidant and Antibacterial Activities

  • Application : A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . These compounds have potential antioxidant and antibacterial activities .
  • Method : The compounds were synthesized, and the analysis of these products was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .
  • Results : Some of synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs .

3. Biomedical Industry

  • Application : “Benzenemethanol, 2,2’-oxybis-” is a crucial compound used in the biomedical industry . It displays drug development potential in treating various diseases, including cancer, cardiovascular disorders, and respiratory ailments . This product acts as an essential building block for the synthesis of novel drugs and biologically active compounds .
  • Method : The compound is synthesized and used as a building block in the synthesis of novel drugs and biologically active compounds .
  • Results : The compound contributes significantly to the advancement of biomedical research .

4. Polymer Synthesis

  • Application : “Benzenemethanol, 2,2’-oxybis-” is used in the synthesis of polymers . It acts as a monomer that can be polymerized to form larger structures .
  • Method : The compound is synthesized and then polymerized using various techniques, depending on the desired polymer structure .
  • Results : The resulting polymers have a wide range of properties and can be used in various applications, such as in the production of plastics, resins, and other materials .

5. Benzylic Oxidations and Reductions

  • Application : The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This property is utilized in benzylic oxidations and reductions .
  • Method : The compound undergoes oxidation or reduction reactions, depending on the desired product .
  • Results : The products of these reactions have enhanced reactivity, due to the adjacent aromatic ring .

properties

IUPAC Name

[2-[2-(hydroxymethyl)phenoxy]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c15-9-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)10-16/h1-8,15-16H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVKKKKXKVCPEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)OC2=CC=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30346342
Record name Benzenemethanol, 2,2'-oxybis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenemethanol, 2,2'-oxybis-

CAS RN

10038-40-1
Record name Benzenemethanol, 2,2'-oxybis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Han, J Cui, L Gan, X Zhou - BioResources, 2019 - jtatm.textiles.ncsu.edu
Peanut shells were liquefied in phenol using sulfuric acid as the catalyst. The effects of the liquefaction conditions, such as the phenol/peanut shells ratio, catalyst loading, reaction …
Number of citations: 3 jtatm.textiles.ncsu.edu
Z Chen, B Niu, L Zhang, Z Xu - Journal of hazardous materials, 2018 - Elsevier
Recycling rare metal tantalum from waste tantalum capacitors (WTCs) is significant to alleviate the shortage of tantalum resource. However, environmental problems will be caused if the …
Number of citations: 47 www.sciencedirect.com

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